molecular formula C8H8Cl2O B075180 1-(3,4-Dichlorophenyl)ethanol CAS No. 1475-11-2

1-(3,4-Dichlorophenyl)ethanol

Cat. No.: B075180
CAS No.: 1475-11-2
M. Wt: 191.05 g/mol
InChI Key: VZTGSONNNMGQNQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8Cl2O and its molecular weight is 191.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55517. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Kinetics Study of Oxidation of Lignin Model Compounds by Chlorine Dioxide : This study examines the reaction of a lignin model compound, similar to 1-(3,4-Dichlorophenyl)ethanol, with chlorine dioxide. The research provides insights into the chlorination and oxidizing reactions and has implications for environmental pollution in elemental chlorine-free bleaching of pulp (Nie et al., 2014).

  • Solubility of 4-(3,4-Dichlorophenyl)-1-Tetralone in Ethanol and Acetone Mixtures : This paper presents the solubility characteristics of a compound structurally related to this compound, which can be essential in the purification process of this compound (Wang et al., 2007).

  • Biotransformation for Synthesis of Chiral Intermediate of Miconazole : This study investigates the biocatalysis of a compound similar to this compound for the enantioselective synthesis of a chiral intermediate of the antifungal agent Miconazole (Miao et al., 2019).

  • Enzymatic Process for Synthesis of Chiral Intermediate of Ticagrelor : Here, a method for transforming a compound related to this compound into a chiral alcohol for Ticagrelor synthesis is developed. This highlights its role in medicinal chemistry (Guo et al., 2017).

  • Kinetic Resolution of 2-Chloro-1-(3,4-Dichlorophenyl)ethanol : This research focuses on the kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol by lipase-catalyzed transesterification, demonstrating its potential in stereoselective synthesis (Wang et al., 2007).

  • Efficient Synthesis of Chiral Intermediates for Pharmaceutical Applications : Various studies have been conducted on efficient synthesis methods for chiral intermediates structurally similar to this compound, highlighting its importance in the synthesis of pharmaceuticals (Ni et al., 2012), (Kurbanoğlu et al., 2009).

Future Directions

“1-(3,4-Dichlorophenyl)ethanol” has been used in the synthesis of miconazole and econazole enantiomers . This suggests potential applications in the pharmaceutical industry, particularly in the development of antifungal agents .

Biochemical Analysis

Biochemical Properties

It has been found that similar compounds can act as catalysts in biochemical reactions . For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone . This suggests that 1-(3,4-Dichlorophenyl)ethanol may also interact with enzymes and other biomolecules in a similar manner.

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds have been shown to influence cellular processes. For example, 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU), a photosynthesis inhibitor, has been shown to affect the cell cycle in Euglena gracilis . It inhibits the transit through G2/M phase but does not block entrance into the cell cycle . This suggests that this compound may also have significant effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Related compounds have been shown to interact with biomolecules at the molecular level. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate acts as a catalyst in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, suggesting potential binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

A related compound, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, has been shown to effectively transform 2-chloro-1-(2,4-dichlorophenyl)ethanone at relatively high conversion temperatures, with the reaction conducted at 40 °C for 26 hours . This suggests that this compound may also exhibit temporal changes in its effects over time in laboratory settings.

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Related compounds have been shown to be involved in metabolic pathways. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate is involved in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGSONNNMGQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290888
Record name 3,4-Dichloro-α-methylbenzenemethanol
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1475-11-2
Record name 3,4-Dichloro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1475-11-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-alpha-methylbenzyl alcohol
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Record name 1475-11-2
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Record name 3,4-Dichloro-α-methylbenzenemethanol
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Record name 3,4-dichloro-α-methylbenzyl alcohol
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Synthesis routes and methods

Procedure details

Benzeneruthenium(II) chloride dimer (1.0 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Fe, R=s-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 85° C. After the mixture was cooled to room temperature, 3,4-dichloroacetophenone (0.4 mmol), i-propanol (3 mL) and a solution of potassium t-butoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 72 h under H2 (3 atm) at −20° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(3,4-dichlorophenyl)ethanol was obtained and the ee value (ee=95%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.4 mL
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solvent
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Quantity
3 mL
Type
solvent
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3 mL
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solvent
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1 mg
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catalyst
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0 (± 1) mol
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chirality of 1-(3,4-dichlorophenyl)ethanol?

A1: this compound exists as two enantiomers, the (R)- and (S)- isomers. This chirality is significant because biological systems often exhibit selectivity towards specific enantiomers. [, ] For example, research demonstrates that the enzyme Alcaligene sp. lipase shows enantioselectivity towards the (R)-isomer of this compound during transesterification reactions. [, ] This selectivity is crucial for applications like kinetic resolution, where enzymes are used to separate enantiomers from a racemic mixture. [, ]

Q2: How does the structure of this compound relate to its biological activity?

A2: While the provided research focuses on enzymatic resolution and doesn't delve into specific biological targets of this compound, we can infer some structure-activity relationships. The presence of the chlorine atoms on the aromatic ring can influence the molecule's lipophilicity, potentially impacting its interaction with biological membranes. [] Furthermore, the position of the chlorine atoms (3,4-dichloro substitution) might influence the molecule's binding affinity to enzymes or receptors. Further research is needed to fully elucidate the relationship between the structure of this compound and its biological activity.

Q3: What are the potential applications of lipase-catalyzed kinetic resolution of this compound?

A3: Kinetic resolution of racemic mixtures, like that of this compound, is a crucial process in pharmaceutical and fine chemical synthesis. [, ] Obtaining enantiomerically pure compounds is often essential for drug development, as different enantiomers can exhibit distinct pharmacological activities, potencies, and even toxicities. [, ] Therefore, the ability to efficiently separate the enantiomers of this compound using Alcaligene sp. lipase could have implications for producing enantiopure pharmaceuticals or intermediates for various chemical syntheses. [, ]

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